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Compound of Interest

Compound Name: Fmoc-D-Glu-OAll

Cat. No.: B12367262 Get Quote

Fmoc-D-Glu-OAll vs. Fmoc-D-Glu(OAll)-OH
Executive Summary: The Alpha vs. Gamma Distinction
In complex peptide synthesis, the placement of the allyl ester protection dictates the molecule's

role. The difference lies in which carboxyl group is masked and which is free for coupling:

Fmoc-D-Glu(OAll)-OH (Side-Chain Protected): The

-carboxyl (side chain) is protected with an allyl ester.[1] The

-carboxyl is free.

Primary Use: Standard building block for introducing a Glutamic acid residue that will

undergo side-chain modification (e.g., lactamization, stapling) later in the synthesis.

Fmoc-D-Glu-OAll (C-Terminal Protected): The

-carboxyl is protected with an allyl ester. The

-carboxyl (side chain) is free.

Primary Use: Specialized building block for side-chain anchoring. It allows the peptide to

be attached to the resin via the Glutamic acid side chain, leaving the C-terminus protected

(but removable) for strategies like on-resin Head-to-Tail cyclization.
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Structural & Chemical Analysis
Feature Fmoc-D-Glu(OAll)-OH Fmoc-D-Glu-OAll

IUPAC Name
Fmoc-D-glutamic acid

-allyl ester

Fmoc-D-glutamic acid

-allyl ester

CAS Number 204251-33-2 (D-isomer)
144120-54-7 (L-isomer

equivalent)

Free Carboxyl -COOH (Backbone coupling) -COOH (Side-chain coupling)

Protected Group -CO-O-Allyl (Side chain) -CO-O-Allyl (C-terminus)

Molecular Weight ~409.43 g/mol ~409.43 g/mol

Solubility DCM, DMF, NMP DCM, DMF, NMP

Strategic Role
Orthogonal Side-Chain

Manipulation

Side-Chain Anchoring /

Branching

Structural Visualization
The following diagram illustrates the connectivity differences. Note the position of the -OH

(reactive site) versus the -OAll (protected site).
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Figure 1: Structural connectivity comparison. Green nodes indicate the reactive carboxyl group

used for initial coupling.

Synthetic Utility & Applications
A. Fmoc-D-Glu(OAll)-OH: The "Stapling & Cyclization"
Workhorse
This derivative is essential for orthogonal deprotection. In standard SPPS, the Fmoc group is

removed by base (piperidine), and acid-labile side chains (e.g., tBu, Trt) are removed by TFA.

The Allyl group is stable to both.

Workflow:
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Incorporate Fmoc-D-Glu(OAll)-OH into the peptide chain.

Complete the peptide assembly.[2]

Selectively remove the Allyl group using Pd(PPh

)

while the peptide is still on the resin and other side chains remain protected.

Perform cyclization (e.g., coupling the now-free Glu side chain to a Lysine amine to form a

lactam bridge).

Final cleavage with TFA.

B. Fmoc-D-Glu-OAll: The "Anchor" for Head-to-Tail Cyclization
This derivative is used when the Glutamic acid side chain serves as the attachment point to the

solid support (resin).

Workflow:

React the free

-COOH of Fmoc-D-Glu-OAll with a resin (e.g., Rink Amide or Wang).

The

-COOH remains protected by the Allyl group.

Remove Fmoc and extend the peptide chain from the N-terminus.

Once the chain is complete, remove the N-terminal Fmoc and the C-terminal Allyl group

(simultaneously or sequentially).

Perform Head-to-Tail cyclization (N-term amine to C-term acid) while the peptide remains

anchored to the resin via the Glu side chain.

Experimental Protocols (Self-Validating Systems)
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The following protocols utilize Palladium(0) chemistry. Success depends on the strict exclusion

of oxygen, as Pd(PPh

)

is air-sensitive.

Protocol 1: Orthogonal Allyl Deprotection (On-Resin)
Applicable for removing the OAll group from Glu(OAll) or Glu-OAll.

Reagents:

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

)

].[3]

Scavenger: Phenylsilane (PhSiH

) is preferred over morpholine due to higher efficiency and reduced side reactions.

Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology:

Preparation: Swell the resin (approx. 0.1 mmol peptide) in dry DCM for 15 minutes under

Nitrogen/Argon flow.

Catalyst Solution: In a separate vial, dissolve Pd(PPh

)

(0.1 - 0.2 eq) and Phenylsilane (10 - 20 eq) in dry DCM. Critical: This solution must be
prepared immediately before use.

Reaction: Drain the resin and add the Catalyst Solution. Agitate gently (bubbling or shaking)

for 30 minutes in the dark (wrap vessel in foil).
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Repetition: Drain and repeat Step 3 with a fresh Catalyst Solution to ensure quantitative

removal.

Washing (Crucial for Pd Removal):

DCM (3x)

DMF (3x)

DTC Wash: 0.02 M Sodium Diethyldithiocarbamate in DMF (2x 10 min). This chelates

residual Palladium, preventing discoloration and poisoning of subsequent reactions.

DMF (3x)

Validation Check:

Perform a micro-cleavage of a resin sample. Analyze via HPLC/MS. The mass shift should

correspond to the loss of the allyl group (-40 Da).

Protocol 2: On-Resin Lactamization (Glu-Lys Bridge)
Post-Allyl deprotection workflow for Fmoc-D-Glu(OAll)-OH.

Deprotection: Ensure both the Glu(OAll) and the partner Lys(Alloc) have been deprotected

using Protocol 1.

Coupling: Add PyAOP (5 eq), HOAt (5 eq), and DIEA (10 eq) in NMP.

Time: React for 2–4 hours.

Validation: Kaiser test (ninhydrin) should be negative (colorless), indicating the free amines

have reacted to form the cyclic amide.

Workflow Visualization
The following diagram depicts the divergent paths for these two derivatives.
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Figure 2: Strategic workflows for Allyl-protected Glutamic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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